Hydrazine hydrate
Overview
Description
Mechanism of Action
Target of Action
Hydrazine hydrate primarily targets carbonyl compounds . It reacts with carbonyl groups to form hydrazones , which are useful synthetic intermediates . This compound also prevents glutamate from converting to gamma-aminobutyric acid (GABA) by blocking the action of the vitamin cofactor pyridoxal (vitamin B6) phosphate .
Mode of Action
This compound interacts with its targets through a mechanism similar to that of imine formation . It reacts with a carbonyl to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of carbonyl compounds to hydrazones . This process is a variation of the imine forming reaction . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction .
Pharmacokinetics
It is known that hydrazine, a related compound, undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators .
Result of Action
The primary result of this compound’s action is the conversion of carbonyl compounds to hydrazones . This process can be used to reduce organic compounds . Additionally, hydrazines cause intravascular hemolysis, methemoglobinemia, and potentially irreversible renal tubular damage by putting hemoglobin under oxidative stress .
Biochemical Analysis
Biochemical Properties
Hydrazine hydrate: plays a significant role in biochemical reactions. It is known to react with carbonyls to form hydrazones, a process similar to imine formation . This reaction involves the deprotonation of the weakly acidic N-H bond to form a hydrazone anion . In addition, this compound can selectively reduce various halogenated nitroarenes in the presence of Pd/C to yield corresponding halogenated anilines .
Cellular Effects
The effects of This compound on cells are significant. It has been reported to cause damage to the liver, kidneys, and central nervous system . In addition, it can cause steatosis, nausea, pulmonary edema, and seizures . It is also a probable human carcinogen .
Molecular Mechanism
The molecular mechanism of This compound involves its reaction with carbonyls to form hydrazones . The weakly acidic N-H bond is deprotonated to form a hydrazone anion. The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. For instance, it has been used to form superlattice of silver nanoparticles, demonstrating a stimuli-responsive supramolecular system useful for visual detection of this compound .
Dosage Effects in Animal Models
In animal models, the effects of This compound can vary with different dosages. Exposure to this compound can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurologic toxicity appears related to the specific compounds and exposure dose in both animal studies and human case reports .
Metabolic Pathways
The metabolic pathways involving This compound It is known to react with carbonyls to form hydrazones , and it can selectively reduce various halogenated nitroarenes in the presence of Pd/C to yield corresponding halogenated anilines .
Transport and Distribution
The transport and distribution of This compound It is known that this compound exhibits intense water absorbability and normally exists in this compound form as N2H2.H2O, which is a very common industrial chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY335979 involves several key steps:
Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.
Reduction: The ketone is reduced with borohydride to produce a derivative with fused cyclopropyl and alcohol groups on the same side of the seven-membered ring.
Halogenation: The product is halogenated with 48% hydrobromic acid to position both groups anti.
Displacement: The bromide is displaced with pyrazine to form the corresponding piperazine.
Epoxide Formation: 5-hydroxyquinoline reacts with ®-glycidyl nosylate to form ®-1-(5-quinolinyloxy)-2,3-epoxypropane.
Industrial Production Methods
Industrial production of LY335979 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Types of Reactions
LY335979 undergoes several types of chemical reactions, including:
Substitution Reactions: The displacement of bromide with pyrazine is a key substitution reaction in its synthesis.
Reduction Reactions: The reduction of the ketone with borohydride is another critical step.
Cyclopropanation: The initial cyclopropanation step is essential for forming the core structure of the compound.
Common Reagents and Conditions
Difluorocarbene: Generated from lithium chlorodifluoroacetate for cyclopropanation.
Borohydride: Used for the reduction of the ketone.
Hydrobromic Acid: Employed for halogenation.
Pyrazine: Used in the displacement reaction.
Major Products Formed
The major product formed from these reactions is LY335979 itself, with intermediates including 10,11-difluoromethanodibenzosuberone and the corresponding piperazine derivative .
Scientific Research Applications
LY335979 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Tariquidar
- Laniquidar
- GF120918
- XR9576
- WK-X-34
- VX-710
- OC144-093
Uniqueness
LY335979 is unique in its high selectivity and potency as a P-glycoprotein inhibitor. Unlike some other inhibitors, it does not significantly affect other transporters like breast cancer resistance protein (BCRP), making it a more targeted option for reversing multidrug resistance in cancer cells .
Properties
IUPAC Name |
hydrazine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7803-57-8, 302-01-2 (Parent) | |
Record name | Hydrazine hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9037240 | |
Record name | Hydrazine hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.061 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |
Record name | Hydrazine hydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1411 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10217-52-4, 7803-57-8 | |
Record name | Hydrazine, hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazine, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRAZINE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYD297831P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.